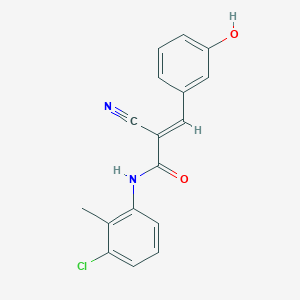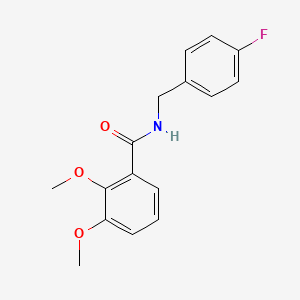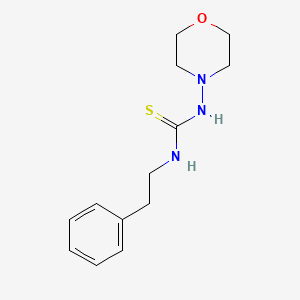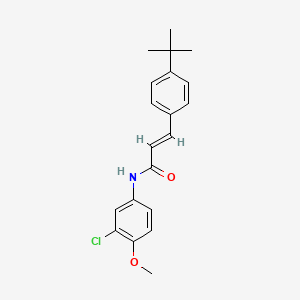
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMHCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in inflammation and cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. It also inhibits the activation of Akt and ERK, two signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in lab experiments is its well-characterized biological activity. N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of interest is the optimization of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide for specific therapeutic applications, such as the treatment of inflammatory diseases or cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and to identify potential side effects or toxicity.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 3-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acryloyl chloride to form N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide. The purity and yield of the synthesized compound can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce oxidative stress by scavenging free radicals. In vivo studies have also shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide can inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-15(18)6-3-7-16(11)20-17(22)13(10-19)8-12-4-2-5-14(21)9-12/h2-9,21H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQIPZUMEUCYAC-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)


![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)


